17,21-Dihydroxy-16beta-methylpregna-1,4,9(11)-triene-3,20-dione 21-acetate
Overview
Description
17,21-Dihydroxy-16beta-methylpregna-1,4,9(11)-triene-3,20-dione 21-acetate is a synthetic steroid compound. Steroids are a class of organic compounds with a characteristic molecular structure containing four rings of carbon atoms. This compound is likely used in various medical and scientific applications due to its structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17,21-Dihydroxy-16beta-methylpregna-1,4,9(11)-triene-3,20-dione 21-acetate typically involves multiple steps, starting from simpler steroid precursors. Common steps may include:
Hydroxylation: Introduction of hydroxyl groups at specific positions.
Acetylation: Addition of an acetate group to the hydroxyl group at position 21.
Methylation: Introduction of a methyl group at the 16beta position.
Industrial Production Methods
Industrial production of this compound would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor desired reactions.
Purification: Techniques such as crystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones to alcohols.
Substitution: Halogenation or other substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Halogenated steroids, amino derivatives.
Scientific Research Applications
17,21-Dihydroxy-16beta-methylpregna-1,4,9(11)-triene-3,20-dione 21-acetate has various applications in scientific research:
Chemistry: Used as a precursor or intermediate in the synthesis of other steroid compounds.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Potential therapeutic applications in treating inflammatory conditions, hormonal imbalances, and other medical conditions.
Industry: Used in the production of pharmaceuticals and as a research tool in drug development.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as steroid hormone receptors. These interactions can modulate gene expression and influence various physiological processes. The pathways involved may include:
Hormone Receptor Binding: Binding to glucocorticoid or mineralocorticoid receptors.
Gene Regulation: Modulating the transcription of target genes.
Signal Transduction: Influencing signaling pathways that control inflammation, metabolism, and immune responses.
Comparison with Similar Compounds
Similar Compounds
Prednisolone: A synthetic glucocorticoid with anti-inflammatory properties.
Dexamethasone: Another synthetic glucocorticoid used in various medical treatments.
Hydrocortisone: A naturally occurring glucocorticoid with similar structural features.
Uniqueness
17,21-Dihydroxy-16beta-methylpregna-1,4,9(11)-triene-3,20-dione 21-acetate may have unique properties such as enhanced potency, specific receptor affinity, or distinct metabolic pathways compared to similar compounds.
Properties
IUPAC Name |
[2-[(8S,10S,13S,14S,16S,17R)-17-hydroxy-10,13,16-trimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O5/c1-14-11-20-18-6-5-16-12-17(26)7-9-22(16,3)19(18)8-10-23(20,4)24(14,28)21(27)13-29-15(2)25/h7-9,12,14,18,20,28H,5-6,10-11,13H2,1-4H3/t14-,18+,20-,22-,23-,24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAPZMQVULRVUEU-NZDAKWCRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3=CCC2(C1(C(=O)COC(=O)C)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4(C3=CC[C@@]2([C@]1(C(=O)COC(=O)C)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00914193 | |
Record name | (16beta)-21-(Acetyloxy)-17-hydroxy-16-methylpregna-1,4,9(11)-triene-3,20-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00914193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
910-99-6 | |
Record name | (16β)-21-(Acetyloxy)-17-hydroxy-16-methylpregna-1,4,9(11)-triene-3,20-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=910-99-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 17,21-Dihydroxy-16beta-methylpregna-1,4,9(11)-triene-3,20-dione 21-acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000910996 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (16beta)-21-(Acetyloxy)-17-hydroxy-16-methylpregna-1,4,9(11)-triene-3,20-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00914193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 17,21-dihydroxy-16β-methylpregna-1,4,9(11)-triene-3,20-dione 21-acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.825 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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